2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide
Description
Properties
IUPAC Name |
N-[1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17(25-24(28)22-12-6-14-31-22)23-26-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16-17H,7,13,15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOJYNQUAFEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. A common approach involves reacting 4-(methylamino)-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then coupled with ethyl 3-(pyridin-2-ylamino)propanoate . Subsequent reduction of the nitro group using iron powder in acetic acid or hydrochloric acid yields the diamine intermediate . Cyclization under acidic conditions (e.g., HCl in ethanol) forms the benzimidazole ring.
Key Reaction Conditions :
Introduction of the 3-(3-Methoxyphenoxy)propyl Side Chain
The 3-(3-methoxyphenoxy)propyl moiety is introduced via alkylation. The benzimidazole nitrogen is deprotonated using a base (e.g., potassium carbonate) and reacted with 1-bromo-3-(3-methoxyphenoxy)propane in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Optimization Insights :
Formation of the Ethylamine Linker
A secondary ethylamine group at the 2-position of the benzimidazole is introduced through nucleophilic substitution. Ethyl bromoacetate reacts with the benzimidazole nitrogen, followed by hydrolysis to the carboxylic acid and subsequent conversion to the amine via Hofmann degradation . Alternatively, reductive amination using sodium cyanoborohydride and ammonium acetate has been reported .
Amidation with Furan-2-carboxylic Acid
The final step involves coupling the ethylamine intermediate with furan-2-carboxylic acid using carbodiimide-based condensing agents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation .
Critical Parameters :
-
Molar Ratio : 1:1.2 (amine to acid) for complete conversion .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Purification and Characterization
Chromatographic purification is often necessary to achieve >95% purity. However, large-scale processes favor recrystallization due to cost constraints . The mesylate salt form enhances crystallinity, simplifying isolation .
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 419.5 g/mol | MS (ESI+) |
| Melting Point | 178–182°C | DSC |
| Purity | 95.6% (HPLC) | C18 column, UV |
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan and methoxyphenoxypropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to five structurally related benzimidazole derivatives (Table 1), focusing on substituent variations and their implications:
Key Observations:
- Substituent Flexibility: The target compound’s 3-(3-methoxyphenoxy)propyl chain differentiates it from the 3,5-dimethylphenoxy analog in , which lacks the methoxy group but includes methyl groups. This substitution may alter electronic properties and steric bulk, impacting target binding.
- Furan vs.
- Biological Activity Trends: Benomyl derivatives (e.g., methyl carbamate in ) show fungicidal activity via β-tubulin inhibition. The target compound’s furylcarboxamide group may mimic this interaction but with modified specificity due to its larger substituent.
Electronic and Steric Effects
- Methoxy vs.
- Chain Length : The propyl linker in the target compound and offers greater conformational flexibility than the shorter ethyl chain in , possibly improving binding to elongated protein pockets.
Biological Activity
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide, with CAS number 919973-30-1, is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound exhibits a unique structural configuration that includes a furyl group and a methoxyphenoxy propyl substituent, contributing to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 919973-30-1 |
Biological Activity
Benzimidazole derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under discussion has shown promising results in various assays.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as:
- DNA Intercalation : The compound can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism.
A study reported an IC50 value of less than 20 nM in inhibiting tumor necrosis factor-alpha (TNFα), indicating potent activity against inflammatory pathways associated with cancer progression .
Anti-inflammatory Effects
The compound has also been identified as a modulator of TNFα signaling pathways. This modulation is crucial for treating inflammatory and autoimmune disorders. In a HEK293 bioassay, the compound demonstrated an IC50 value significantly lower than many existing anti-inflammatory agents .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of this compound led to reduced inflammation markers and improved joint function, suggesting therapeutic potential for chronic inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Binding : The furyl group enhances the lipophilicity of the molecule, facilitating its penetration into cellular membranes and subsequent binding to DNA.
- Enzyme Interaction : The benzimidazole moiety is known for its ability to bind to active sites of enzymes, inhibiting their function effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
